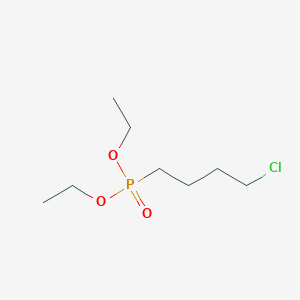
3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex due to the need for specific substitution patterns on the naphthalene skeleton. For instance, the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, a compound with a 1,3-disubstitution pattern on the naphthalene ring, has been improved by developing a new route that avoids the use of stoichiometric mercury salts and offers higher yields. This is achieved by establishing the substitution on one-half of the naphthalene 2-ring system and then completing the ring system through a Diels–Alder reaction . This approach could potentially be adapted for the synthesis of 3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
While the molecular structure of 3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone is not analyzed in the provided papers, the structural analysis of related compounds, such as the resolution of trans-(±)-2-(pyrrolidinyl)cyclohexanol and its methyl ether using chiral 1,1'-bi-2-naphthol, involves X-ray structural analysis . Such techniques could be employed to determine the crystal structure and stereochemistry of the compound , which is crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone, but they do describe reactions relevant to naphthalene derivatives. For example, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, involves stereoselective hydrolysis of acyl derivatives . This indicates that naphthalene derivatives can undergo stereoselective reactions, which could be applicable to the synthesis and modification of 3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone would likely include characteristics common to naphthalene derivatives, such as aromaticity, potential for hydrogen bonding, and lipophilicity. These properties are not directly discussed in the provided papers, but they are important for understanding the behavior of the compound in various environments, including biological systems and during chemical reactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis of Derivatives for Antimicrobial Use : A study demonstrated that 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones and their derivatives possess antimicrobial activities. These compounds were synthesized and evaluated against certain bacteria, showing comparable effectiveness to the reference drug Ampicillin (Mohamed, Youssef, Amr, & Kotb, 2008).
Photoreactivity and Fluorescence
- Photochemical Properties : Research into 1,3-bis(1-naphthyl)-2-propanone revealed its behavior under photoexcitation, showing that it undergoes a Norrish Type I cleavage from the singlet state. This study contributes to understanding the photochemistry of naphthyl-containing ketones (Johnston & Scaiano, 1987).
- Use in Fluorescent Bio-labels : The synthesis of fluorescent 5-naphthyl-3(2H)-furanones, which exhibit fluorescence in the visible region, presents potential applications as fluorescent biolabels (Mal’kina et al., 2013).
Liquid Crystalline Properties
- Synthesis of Liquid Crystalline Polymers : A study synthesized liquid crystalline-cum-photocrosslinkable polymers containing cyclohexanone units. These polymers showed anisotropic behavior under microscopy and were stable at temperatures between 292-330°C (Sakthivel & Kannan, 2005).
Catalytic and Chemical Synthesis
- Catalytic Reduction of Ketones : Research focused on the asymmetric catalytic reduction of prochiral ketones using chiral β-Aminoalchols. This study has implications for enhancing enantioselectivity in chemical synthesis (Jing, 2008).
- Synthesis of Cyclohexanone Derivatives : The synthesis of cyclohexanone derivatives and their inclusion compounds suggests potential applications in materials science and chemistry (Bourne, Gifford Nash, & Toda, 1999).
Eigenschaften
IUPAC Name |
3-(4-cyclohexylanilino)-1-naphthalen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c27-25(23-11-10-20-8-4-5-9-22(20)18-23)16-17-26-24-14-12-21(13-15-24)19-6-2-1-3-7-19/h4-5,8-15,18-19,26H,1-3,6-7,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUQHGLSNQVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184209 | |
| Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylanilino)-1-(2-naphthyl)-1-propanone | |
CAS RN |
882748-73-4 | |
| Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Cyclohexylphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)
![4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline](/img/structure/B3038580.png)
![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)
![2-[(3-chloro-4-fluorophenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B3038583.png)





![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B3038597.png)
![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)